1-Iodo-2,4-dimethyl-5-nitrobenzene
Description
Contextualization within Halogenated Nitroarene Derivatives
Halogenated nitroarenes are a class of aromatic compounds that contain at least one halogen atom and one nitro group attached to an aromatic ring. The presence of both the electron-withdrawing nitro group and the halogen atom significantly influences the electronic properties of the aromatic ring, making these compounds versatile building blocks in organic synthesis. The nitro group, being strongly deactivating, directs incoming electrophiles to the meta position and can also activate the ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a halogen.
The iodine atom in 1-Iodo-2,4-dimethyl-5-nitrobenzene is a particularly useful handle for synthetic chemists. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine a good leaving group in various reactions. This reactivity is central to many cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
While specific research exclusively focused on this compound is limited, its structural motifs suggest significant potential in both organic synthesis and medicinal chemistry. Aryl iodides are crucial precursors in a multitude of palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Ullmann reactions. wikipedia.orgwikipedia.org These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.
In the realm of medicinal chemistry, the introduction of halogens, particularly iodine, into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The nitro group, while sometimes associated with toxicity, is a key feature in several approved drugs and can be a crucial pharmacophore or a precursor to an amino group, which is a common feature in bioactive molecules. The dimethyl substitution pattern can further influence the compound's solubility, steric profile, and interaction with biological macromolecules.
Historical Perspectives and Evolution of Related Aryl Iodide Chemistry
The chemistry of aryl iodides has a rich history, with several cornerstone reactions paving the way for their widespread use today. Two of the most significant are the Ullmann and Sandmeyer reactions.
The Ullmann reaction , first reported by Fritz Ullmann in 1901, originally described the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. wikipedia.org This reaction has since been expanded to include the formation of aryl ethers, aryl amines, and aryl thioethers, known as the Ullmann condensation. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of milder reaction conditions using catalytic amounts of copper or other transition metals like palladium, often in the presence of specialized ligands. mdpi.comnih.govmdpi.com
The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are themselves prepared from anilines. wikipedia.orglibretexts.org To synthesize an aryl iodide, the diazonium salt is treated with a solution of potassium iodide. masterorganicchemistry.com This reaction provides a powerful tool for introducing iodine onto an aromatic ring in a regioselective manner, often in substitution patterns that are not easily accessible through direct electrophilic iodination. Over the years, the Sandmeyer reaction has been refined to improve yields and expand its substrate scope. nih.govorganic-chemistry.org
The development of these and other related reactions has been instrumental in elevating aryl iodides from chemical curiosities to indispensable tools in the synthetic chemist's arsenal, enabling the construction of a vast array of complex and functionally diverse molecules.
Structure
2D Structure
Properties
IUPAC Name |
1-iodo-2,4-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIFBPJALJOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482370 | |
| Record name | 1-Iodo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-38-9 | |
| Record name | 1-Iodo-2,4-dimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Iodo 2,4 Dimethyl 5 Nitrobenzene
Strategic Approaches to Regioselective Iodination
The arrangement of substituents on the target molecule—two activating methyl groups and one deactivating nitro group—presents a significant challenge for regioselective synthesis. The successful introduction of an iodine atom at the C1 position necessitates methods that can overcome complex directing effects and potential steric hindrance.
Functional Group Interconversion Routes
Functional group interconversion represents a classic and reliable strategy, where a pre-existing functional group is transformed into the desired iodo-substituent. This approach circumvents the challenges of direct C-H iodination by installing a group that can be selectively replaced.
Diazonium Salt Reactions and Sandmeyer-Type Iodinations
One of the most effective and widely used methods for introducing an iodine atom onto a specific position of an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. wikipedia.orgnih.gov For the synthesis of 1-iodo-2,4-dimethyl-5-nitrobenzene, the required precursor is 2,4-dimethyl-5-nitroaniline.
The process involves two main steps:
Diazotization: The primary amine, 2,4-dimethyl-5-nitroaniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The resulting 2,4-dimethyl-5-nitrobenzenediazonium salt is a key intermediate.
Iodination: The diazonium salt solution is then introduced to a solution containing an iodide source, most commonly potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and upon its departure as nitrogen gas (N₂), the iodide ion (I⁻) substitutes it on the aromatic ring. Unlike Sandmeyer reactions for chlorination or bromination, which often require a copper(I) catalyst, iodination typically proceeds without a catalyst due to the higher nucleophilicity of the iodide ion. organic-chemistry.org
Table 1: General Protocol for Sandmeyer-Type Iodination
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Amine Dissolution | 2,4-dimethyl-5-nitroaniline, concentrated H₂SO₄, water | To form the amine salt, ensuring solubility in the aqueous reaction medium. |
| 2. Diazotization | Aqueous NaNO₂, dropwise addition at 0–5 °C | Generation of the 2,4-dimethyl-5-nitrobenzenediazonium salt. Strict temperature control is crucial. |
| 3. Iodination | Aqueous solution of Potassium Iodide (KI) | The diazonium salt solution is added to the KI solution. The -N₂⁺ group is replaced by iodine, with evolution of N₂ gas. |
| 4. Workup | Warming to room temperature, extraction with an organic solvent (e.g., diethyl ether or dichloromethane), washing, and purification. | To complete the reaction and isolate the final product, this compound. |
This method offers high regioselectivity, as the position of the iodine atom is predetermined by the position of the amino group in the starting material.
Direct Aryl Iodination Protocols
Direct iodination involves the substitution of a C-H bond on the aromatic ring with an iodine atom. The starting material for this approach would be 2,4-dimethylnitrobenzene. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The two methyl groups are ortho, para-directing and activating, while the nitro group is meta-directing and strongly deactivating.
The desired C1 position is ortho to one methyl group (C2) and meta to the other methyl group (C4) and the nitro group (C5). The activating effects of the methyl groups and the deactivating effect of the nitro group create a complex substitution pattern. Direct iodination with molecular iodine (I₂) is generally not feasible on deactivated rings without a strong activating system.
To achieve iodination on such a substituted and relatively deactivated ring, highly reactive iodinating agents are necessary. Research has shown that systems such as elemental iodine activated by Selectfluor (F-TEDA-BF₄) can effectively iodinate sterically hindered and electron-deficient benzene (B151609) derivatives with high regioselectivity. organic-chemistry.org Another powerful method involves using iodine in the presence of a strong oxidizing agent, such as a mixture of iodic acid (HIO₃) and sulfuric acid, which generates a potent electrophilic iodine species capable of attacking deactivated rings.
Table 2: Reagent Systems for Direct Iodination
| Iodinating System | Description | Potential Outcome |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Generates I⁺ in situ. A classic method, but may lack the strength for deactivated substrates. | Low yield and/or mixture of isomers likely. |
| I₂ / HIO₃ / H₂SO₄ | A highly potent system that generates a super-electrophilic iodine species. Effective for de-activated arenes. | Potential for successful iodination, but regioselectivity could be a challenge, with possible formation of other isomers. |
| I₂ / Selectfluor (F-TEDA-BF₄) | A modern method known for high efficiency and regioselectivity, even with hindered substrates. organic-chemistry.org | Offers a promising route to the desired product by targeting the most electron-rich and sterically accessible position. |
While direct iodination offers a more atom-economical route, achieving high regioselectivity for this compound remains a significant synthetic challenge that is highly dependent on the specific reagent system employed.
Transition-Metal Catalyzed Synthetic Pathways
Modern synthetic chemistry has seen the emergence of powerful transition-metal catalyzed reactions that enable novel bond formations. These methods can offer alternative routes to compounds like this compound, often under milder conditions and with unique selectivity.
Decarboxylative Iodination Techniques
Decarboxylative iodination is an advanced strategy that uses an aromatic carboxylic acid as the starting material, replacing the carboxyl group with an iodine atom. For this synthesis, the precursor would be 2,4-dimethyl-5-nitrobenzoic acid. This transformation can be seen as an alternative to the Hunsdiecker reaction.
While some transition-metal-free decarboxylative iodinations have been developed, they are often limited to electron-rich substrates. manchester.ac.uknih.gov More general methods frequently rely on transition metal catalysis. Catalysts based on silver (Ag), palladium (Pd), or copper (Cu) can facilitate the reaction between the carboxylic acid (or its salt) and an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction mechanism often involves the formation of a metal carboxylate, followed by decarboxylation and reductive elimination to yield the aryl iodide. acs.orgresearchgate.net
This method's primary advantage is that the regiochemistry is unequivocally defined by the position of the carboxyl group on the starting material, thus avoiding the issue of isomeric mixtures.
Other Catalytic Iodination Methods
The field of C-H activation has provided powerful tools for direct functionalization of arenes. Palladium-catalyzed C-H iodination has emerged as a significant method for synthesizing aryl iodides. nih.gov These reactions typically employ a directing group to guide the palladium catalyst to a specific C-H bond, often at the ortho position.
For the synthesis of this compound from 2,4-dimethylnitrobenzene, this approach is challenging as there is no inherent directing group to guide a catalyst to the C1 position. However, advances in ligand design and catalyst systems are continually expanding the scope of non-directed or electronically-biased C-H functionalization. A palladium catalyst, for instance, might be employed to selectively activate a specific C-H bond based on its electronic properties and steric accessibility, potentially leading to the desired product. youtube.comnih.gov While not yet a standard method for this specific molecule, it represents a frontier in synthetic methodology that could provide a future route.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of several reaction parameters. The optimization of these conditions is critical for maximizing the output and purity of the desired product.
Reagent Stoichiometry and Addition: The molar ratios of the reactants play a crucial role. An appropriate excess of the iodinating agent, such as potassium iodide, is often used to ensure the complete conversion of the diazonium salt. The rate of addition of the diazonium salt solution to the iodide solution must be carefully controlled. A slow, portion-wise addition helps to maintain a consistent temperature and minimize side reactions. prepchem.comprepchem.com
Post-Reaction Workup: After the reaction is complete, which is often indicated by the cessation of nitrogen gas evolution, a warming step on a water bath can help to ensure the full decomposition of any remaining diazonium salt. prepchem.comprepchem.com The crude product is then typically isolated by filtration. Washing the collected solid with a solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) can be employed to remove any excess iodine. prepchem.com Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol, to obtain the final product in high purity. stackexchange.com
The following table illustrates the hypothetical effect of reaction temperature on the yield of this compound, based on established principles for similar reactions.
| Diazotization Temperature (°C) | Yield (%) | Purity (%) |
| 0-5 | 85 | 98 |
| 5-10 | 78 | 95 |
| 10-15 | 65 | 88 |
| >15 | <50 | <80 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be adopted to align with these principles.
Use of Solid Acid Catalysts: Traditional nitration and sulfonation reactions often rely on large quantities of strong acids like sulfuric acid, leading to corrosive waste streams. Research into the use of reusable solid acid catalysts, such as sulfated silica (B1680970) (SO₄/SiO₂), for nitration reactions presents a greener alternative. researchgate.net While not directly documented for this specific iodination precursor, the application of such catalysts in the initial nitration step to produce the nitroaromatic starting material could significantly reduce acid waste. These catalysts can be filtered off and reused, minimizing environmental impact. researchgate.net
Flow Chemistry and Microreactors: The use of microchannel reactors offers a significant advancement in chemical synthesis, aligning with green chemistry principles. google.com These systems allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and selectivity. The enhanced heat and mass transfer in microreactors can improve the safety of handling potentially unstable intermediates like diazonium salts. Furthermore, continuous flow processes can reduce reaction times and solvent usage compared to batch processing.
Alternative Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. While the Sandmeyer reaction is often carried out in aqueous media, which is considered a green solvent, the broader synthesis pathway and purification steps could be evaluated for the use of greener solvents. Additionally, exploring iodinating reagents that are less toxic and produce more easily removable byproducts, such as DIH which yields dimethylhydantoin, contributes to a greener process. tcichemicals.com
The following table summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefit |
| Catalysis | Stoichiometric strong acids for nitration | Reusable solid acid catalysts (e.g., sulfated silica) | Reduced acid waste, catalyst reusability researchgate.net |
| Reaction Technology | Batch reactors | Microchannel reactors/Flow chemistry | Improved safety, higher yields, reduced waste google.com |
| Reagents | Excess potassium iodide | High-efficiency iodinating agents (e.g., DIH) | Reduced reagent usage, less hazardous byproducts tcichemicals.com |
Reactivity Profiles and Transformative Chemistry of 1 Iodo 2,4 Dimethyl 5 Nitrobenzene
Mechanistic Investigations of Aromatic Reactivity
The reactivity of the benzene (B151609) ring in 1-iodo-2,4-dimethyl-5-nitrobenzene is a complex interplay of the electronic effects exerted by its substituents. The iodo, methyl, and nitro groups each modify the electron density of the aromatic system, thereby influencing its susceptibility to attack by either electrophiles or nucleophiles.
The distribution of electron density in the aromatic ring of this compound is significantly influenced by the competing electronic effects of the nitro and methyl substituents.
Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are classified as electron-donating groups (EDGs). They exert a positive inductive effect (+I), pushing electron density into the ring through the sigma bond framework. They also exhibit hyperconjugation, a type of resonance effect, which further increases electron density at the ortho and para positions relative to themselves. These groups are considered activating groups, making the ring more nucleophilic and thus more reactive towards electrophiles.
Nitro Group (-NO₂): In contrast, the nitro group at position 5 is a powerful electron-withdrawing group (EWG). It deactivates the benzene ring through two mechanisms: a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong negative resonance effect (-M or -R) where the π-electrons of the ring are delocalized onto the nitro group. This withdrawal of electron density makes the benzene ring significantly less reactive towards electrophilic attack. The positions ortho and para to the nitro group are the most deactivated.
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The outcome of such a reaction on this compound is dictated by the directing effects of the existing substituents.
Directing Effects:
Methyl groups (-CH₃): As activating groups, they direct incoming electrophiles to the positions ortho and para to themselves.
Iodo group (-I): As a deactivating but ortho, para-directing group, it also directs electrophiles to its ortho and para positions.
Nitro group (-NO₂): As a strong deactivating group, it directs incoming electrophiles to the meta position relative to itself. libretexts.orgacs.org
Considering the positions on the ring of this compound:
Position 3 is ortho to the C4-methyl group and meta to the C2-methyl, iodo, and nitro groups.
Position 6 is ortho to the iodo group and the C5-nitro group, and meta to both methyl groups.
The powerful deactivating and meta-directing nature of the nitro group, combined with the ortho, para-directing effects of the methyl and iodo groups, leads to a complex regiochemical outcome. The positions ortho and para to the activating methyl groups (positions 3 and 5, with 5 being occupied) would be electronically favored for electrophilic attack. However, the strong deactivating effect of the nitro group at position 5 significantly reduces the reactivity of the entire ring. acs.org Electrophilic substitution, if it occurs, would likely be forced under harsh conditions and may lead to a mixture of products, with substitution at position 3 being a plausible outcome due to activation from the C4-methyl group.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov
In this compound, the leaving group is the iodo substituent. For an efficient SNAr reaction to occur, the electron-withdrawing nitro group would need to be at position 2 (ortho) or 4 (para) relative to the iodo group at position 1. However, in this molecule, the nitro group is at position 5, which is meta to the iodo group.
Because the nitro group is in the meta position, it cannot effectively delocalize the negative charge of the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the iodine. nih.gov This lack of stabilization makes the intermediate significantly less stable and the activation energy for the reaction prohibitively high. Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides, such as this compound, are common substrates in these transformations.
Palladium catalysts are widely used to facilitate a variety of cross-coupling reactions. The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a low-valent palladium species, which is the initial step in many catalytic cycles. libretexts.org
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction is a versatile method for the synthesis of biaryls, styrenes, and polyenes. The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
This compound is a suitable substrate for Suzuki-Miyaura coupling. The aryl iodide bond is highly reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle. libretexts.org The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the ring can influence the reaction rate but generally does not prevent the coupling.
The table below presents representative conditions for the Suzuki-Miyaura coupling of a structurally related aryl iodide, 1-iodo-4-nitrobenzene (B147127), with phenylboronic acid, which illustrates the typical parameters for such transformations.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/Fe₃O₄@SiO₂@KCC-1 (0.2) | K₂CO₃ | Ethanol | 80 | 3 | 97 | researchgate.net |
| 2 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/Fe₃O₄@SiO₂@KCC-1 (0.2) | K₂CO₃ | Methanol | 80 | 3 | 85 | researchgate.net |
| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/Fe₃O₄@SiO₂@KCC-1 (0.2) | K₂CO₃ | Ethyl Acetate (B1210297) | 80 | 3 | 79.6 | researchgate.net |
These examples demonstrate that aryl iodides bearing a deactivating nitro group are effective coupling partners in the Suzuki-Miyaura reaction, proceeding to high yields under relatively mild conditions. It is therefore highly probable that this compound would undergo similar transformations to produce a variety of biaryl compounds.
Palladium-Catalyzed Coupling Reactions
Other Palladium-Mediated Transformations
Beyond the more common cross-coupling reactions, the palladium-catalyzed transformation of aryl iodides like this compound is a versatile area of synthetic chemistry. The presence of the iodo-substituent allows for a range of reactions, including the formation of carbon-carbon bonds with alkynes.
One significant transformation is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides. Research on analogous compounds, such as 1-iodo-4-nitrobenzene, demonstrates that these reactions can proceed smoothly and in high yield. nih.gov For instance, the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene (B144264) has been shown to result in a quantitative yield under mild, aerobic, and ligand-free conditions with a palladium acetate catalyst. nih.gov This suggests a high potential for this compound to undergo similar transformations to produce substituted alkynyl aromatic compounds.
Another palladium-catalyzed process is the homocoupling of terminal alkynes, which can be influenced by the presence of an aryl iodide. Studies have shown that both palladium acetate and copper(I) iodide play crucial roles in the synthesis of symmetric diynes from terminal alkynes. nih.govresearchgate.net
Furthermore, palladium catalysis can facilitate carboiodination reactions. This type of reaction involves the cycloisomerization of aryl iodides to form new heterocyclic structures containing an alkyl iodide, which can be further functionalized. utoronto.ca This methodology has been used to generate complex molecules like dihydroisoquinolinones and oxindoles from appropriately substituted aryl iodides. utoronto.ca
Copper-Mediated Coupling Reactions
Copper-mediated reactions represent a classical and continually evolving field for the functionalization of aryl iodides. These processes are often more cost-effective than their palladium-catalyzed counterparts and offer unique reactivity profiles.
Ullmann-Type Coupling of Aryl Iodides
The Ullmann condensation, or Ullmann-type reaction, is a cornerstone of copper-promoted chemistry, enabling the formation of aryl-heteroatom bonds (C-O, C-N, C-S). wikipedia.orgorganic-chemistry.org The reactivity of the aryl iodide in this compound is significantly enhanced by the presence of the electron-withdrawing nitro group. wikipedia.org
Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.org However, modern advancements have led to the development of milder and more efficient protocols. The use of soluble copper catalysts supported by ligands has become common. wikipedia.orgacs.org For example, N,N-dimethylglycine has been identified as an effective ligand for the copper(I)-catalyzed coupling of aryl iodides with aliphatic alcohols, proceeding at a more moderate 110°C. organic-chemistry.orgscispace.com Similarly, ligands like 1,10-phenanthroline (B135089) can facilitate these couplings under milder conditions. unito.it These improved methods tolerate a variety of functional groups, including the nitro group present in the target molecule. organic-chemistry.org
The table below summarizes typical conditions for Ullmann-type reactions applicable to aryl iodides.
| Reaction Type | Nucleophile | Catalyst/Ligand System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Traditional Ether Synthesis | Phenol (B47542) | Cu (stoichiometric) | KOH | Nitrobenzene | >210°C | wikipedia.org |
| Modern Ether Synthesis | Aliphatic Alcohol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Alcohol | 110°C | organic-chemistry.orgscispace.com |
| Goldberg Amination | Aniline (B41778) | CuI / Phenanthroline | KOH | - | High | wikipedia.org |
| Modern Amination | Alkylamine | CuI / Ethylene Glycol | K₃PO₄ | 2-Propanol | Mild | acs.org |
Alternative Copper-Catalyzed Processes
Beyond the classic Ullmann coupling, copper catalysis enables a variety of other useful transformations for iodo-nitroaromatic compounds. A notable example is the one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde to synthesize 2-substituted benzothiazoles. organic-chemistry.org In this process, the nitro group is reduced in situ, and the resulting amine undergoes cyclization. This powerful reaction builds a complex heterocyclic system directly from simple precursors.
Copper catalysts are also employed in fluoroalkylation reactions. Systematic investigations have shown that copper can mediate the cross-coupling between iododifluoroacetamides and aryl iodides. cas.cn These reactions can be selective, though they may compete with intramolecular cyclization and homocoupling pathways. cas.cn
Furthermore, a general method for the copper-catalyzed cross-dimerization of two different aromatic compounds has been developed. nih.gov This process involves the in-situ iodination of one arene followed by a copper-catalyzed arylation of the other, tolerating functional groups like nitro substituents. nih.gov
Reduction Chemistry
The nitro group on the this compound ring is a key functional handle that can be transformed through reduction, most commonly to an aniline derivative. The challenge often lies in achieving selective reduction of the nitro group while preserving the carbon-iodine bond.
Selective Reduction of the Nitro Group
The chemoselective reduction of a nitro group in the presence of a halogen is a well-established transformation with numerous available methods. For halogenated nitroarenes, catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) as the hydrogen source is a common and effective method. organic-chemistry.org Under controlled conditions, this system can selectively reduce the nitro group to an amine, leaving the iodo substituent intact. organic-chemistry.org
Other metal-free methods have also been developed. For example, the use of tetrahydroxydiboron (B82485) with an organocatalyst like 4,4'-bipyridine (B149096) allows for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. organic-chemistry.org This method shows excellent tolerance for sensitive functional groups, including halogens. organic-chemistry.org
The table below presents a selection of reagents used for the selective reduction of nitroarenes containing halogen substituents.
| Reagent System | Key Features | Reference |
|---|---|---|
| Hydrazine Hydrate, Pd/C | Good yields, selective for nitro group over halogens. | organic-chemistry.org |
| Tetrahydroxydiboron, 4,4'-Bipyridine | Metal-free, rapid reaction at room temperature, tolerates halogens. | organic-chemistry.org |
| Samarium(0), 1,1'-Dioctyl-4,4'-bipyridinium dibromide | Electron-transfer mechanism, chemoselective over many functional groups. | organic-chemistry.org |
| KBH₄ / I₂ (in situ BI₃ generation) | Practical option with low-toxicity byproducts. | organic-chemistry.org |
Electrochemical Reduction Studies
Electrochemical methods offer a powerful tool for studying the reduction pathways of complex molecules. Studies on the constitutional isomer, m-iodo-nitrobenzene, provide significant insight into the likely behavior of this compound. researchgate.net The reduction of m-iodo-nitrobenzene in acetonitrile (B52724) was found to proceed via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. researchgate.net
This process involves two key steps:
Initial Electron Transfer (E): The nitrobenzene moiety accepts an electron to form a radical anion, [I-Ar-NO₂]•⁻.
Chemical Reaction (C): This radical anion is unstable and undergoes decomposition, involving the cleavage of the carbon-iodine bond to release an iodide ion (I⁻) and form a nitrophenyl radical (•Ar-NO₂).
Second Electron Transfer (E): The resulting nitrophenyl radical is then further reduced at the electrode.
The rate constant for the decomposition of the m-iodo-nitrobenzene radical anion was determined to be approximately 0.30 s⁻¹. researchgate.net It is expected that this compound would follow a similar ECE pathway, with the precise reduction potentials and decomposition rates influenced by the electronic effects of the two methyl groups.
More advanced electrocatalytic methods also exist for the reduction of nitrobenzenes to their corresponding anilines. One such method uses a polyoxometalate redox mediator in an aqueous solution at room temperature, avoiding the need for hydrogen gas or precious metal catalysts. acs.org This sustainable approach involves the electrochemical reduction of the mediator, which then chemically reduces the nitrobenzene in solution. acs.org
Derivatization and Functionalization Reactions of this compound
The synthetic utility of this compound is underscored by the distinct reactivity of its three primary functional moieties: the iodo group, the alkyl side chains, and the nitro group. Each of these sites can be selectively targeted to afford a diverse array of chemical derivatives.
Transformations at the Iodo Moiety
The carbon-iodine bond in this compound is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation. The high reactivity of the aryl iodide in various palladium-catalyzed cross-coupling reactions, as well as in classical Ullmann condensations, allows for the introduction of a wide range of substituents at the C-1 position.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented in readily available literature, the reaction of similar iodo-nitroaromatic compounds is well-established. For instance, the Suzuki coupling of 1-iodo-4-nitrobenzene with phenylboronic acid proceeds efficiently, suggesting that this compound would similarly react to yield biaryl compounds. americanelements.comsigmaaldrich.com The reaction is generally tolerant of the nitro group and methyl substituents.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes. researchgate.netgoogle.comresearchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. researchgate.netgoogle.com The cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene has been shown to proceed smoothly, indicating that this compound would be a suitable substrate for synthesizing various 1-(alkynyl)-2,4-dimethyl-5-nitrobenzene derivatives. google.comchemicalbook.com
Heck-Mizoroki Reaction: This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. acs.orgcalvin.edu The reaction of iodo-nitroaromatic compounds with alkenes like styrene (B11656) is a known transformation, suggesting that this compound could be employed to synthesize stilbene-like derivatives. researchgate.net
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable base. commonorganicchemistry.comnih.gov While direct studies on this compound are limited, related compounds such as 1-iodo-4-nitrobenzene have been subjected to Buchwald-Hartwig amination. organic-chemistry.orgnih.gov These reactions pave the way for the synthesis of a variety of N-aryl amines derived from the target molecule.
Ullmann Condensation:
The Ullmann reaction provides a classical method for the formation of biaryl ethers and other derivatives through a copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenol or an amine. organic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for synthesizing diaryl ethers. The reaction of 1-iodo-2-nitrobenzene (B31338) has been demonstrated, suggesting that this compound could undergo similar transformations. researchgate.netthieme-connect.deresearchgate.net
Table 1: Representative Transformations at the Iodo Moiety
| Reaction Type | Coupling Partner | Product Structure | Typical Conditions |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2,4-Dimethyl-5-nitro-1,1'-biphenyl derivative | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) |
| Sonogashira Coupling | Terminal alkyne | 1-(Alkynyl)-2,4-dimethyl-5-nitrobenzene derivative | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF) |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | 1-(Alkenyl)-2,4-dimethyl-5-nitrobenzene derivative | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) |
| Buchwald-Hartwig Amination | Amine | N-(Aryl/alkyl)-2,4-dimethyl-5-nitroaniline derivative | Pd catalyst with a suitable ligand (e.g., XPhos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene) |
| Ullmann Condensation | Phenol | 2,4-Dimethyl-5-nitrodiphenyl ether derivative | Cu catalyst (e.g., CuI), base (e.g., K₂CO₃), high temperature, solvent (e.g., DMF) |
Reactions Involving Alkyl Side Chains
The two methyl groups on the benzene ring of this compound are generally less reactive than the iodo and nitro functionalities. However, under specific conditions, they can undergo transformations such as oxidation and halogenation.
Oxidation of Methyl Groups:
The oxidation of methyl groups on an aromatic ring is influenced by the other substituents present. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the oxidation of the methyl groups more challenging compared to simple xylenes. google.com Strong oxidizing agents and forcing conditions are typically required. For instance, the oxidation of dinitrotoluene to dinitrobenzoic acid requires more severe conditions than the oxidation of p-toluic acid. google.com It is expected that the oxidation of one or both methyl groups of this compound to the corresponding carboxylic acids would necessitate potent oxidizing systems, such as potassium permanganate (B83412) or chromic acid, under vigorous conditions. google.com
Side-Chain Halogenation:
Free-radical halogenation of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would lead to the formation of halomethyl or dihalomethyl derivatives, which are valuable synthetic intermediates for further functionalization.
Table 2: Potential Reactions of the Alkyl Side Chains
| Reaction Type | Reagent(s) | Product Structure | General Conditions |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid derivative | Elevated temperature |
| Side-Chain Halogenation | N-Halosuccinimide (e.g., NBS) | Halomethyl or dihalomethyl derivative | Radical initiator (e.g., AIBN) or UV light |
Reactivity of the Nitro Group
The nitro group of this compound is a key functionality that can be readily transformed, most commonly into an amino group. This reduction is a fundamental step in the synthesis of various aniline derivatives, which are important precursors for dyes, pharmaceuticals, and other fine chemicals.
Reduction to an Amino Group:
The reduction of the nitro group to an amine can be accomplished through various methods, with the choice of reagent being crucial to ensure chemoselectivity, particularly the preservation of the carbon-iodine bond.
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. commonorganicchemistry.comprepchem.com However, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (loss of the iodo group). The use of Raney nickel is often preferred for substrates containing aryl halides to avoid this side reaction. commonorganicchemistry.comgoogle.comijarp.org
Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com For instance, tin(II) chloride (SnCl₂) in concentrated HCl is a mild and effective reagent for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. commonorganicchemistry.com
Other Reducing Agents: Other reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed for the reduction of nitro groups. commonorganicchemistry.com These methods can be advantageous when acidic conditions or catalytic hydrogenation are not suitable for the substrate. The use of hydriodic acid has also been reported for the selective reduction of aromatic nitro compounds. acs.org
The resulting 2-iodo-4,6-dimethylanilline is a versatile intermediate that can undergo further reactions at both the amino and iodo positions.
Table 3: Common Methods for the Reduction of the Nitro Group
| Method | Reagent(s) | Product Structure | Key Features |
| Catalytic Hydrogenation | H₂, Raney Nickel | 2-Iodo-4,6-dimethylaniline | Good for preserving the C-I bond. |
| Metal-Acid System | SnCl₂ / HCl | 2-Iodo-4,6-dimethylaniline | Mild conditions, good chemoselectivity. |
| Sulfide Reduction | Na₂S or Na₂S₂O₄ | 2-Iodo-4,6-dimethylaniline | Useful when avoiding acidic or hydrogenation conditions. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodo 2,4 Dimethyl 5 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For 1-Iodo-2,4-dimethyl-5-nitrobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the iodine atom, as well as the electron-donating methyl groups. The splitting patterns of the aromatic protons would reveal their coupling with adjacent protons, providing insight into their relative positions on the benzene (B151609) ring.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments. In the case of this compound, the ¹³C NMR spectrum would display unique signals for each of the eight carbon atoms in the molecule, including the two methyl carbons and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be significantly affected by the substituents, with the carbon bearing the nitro group and the carbon bonded to the iodine atom showing characteristic downfield shifts.
As with the proton NMR data, specific experimental ¹³C NMR spectral data for this compound is not found in the extensively searched scientific literature and databases.
Advanced Multi-dimensional NMR Techniques
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and for elucidating complex molecular structures. These two-dimensional NMR experiments would be instrumental in confirming the connectivity of the atoms in this compound by showing correlations between coupled protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC and HMBC, respectively).
Despite the utility of these techniques, no published studies employing multi-dimensional NMR for the structural elucidation of this compound were identified.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of approximately 277.06 g/mol . cookechem.com The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the iodine atom (I), and methyl groups (CH₃), providing further evidence for the compound's structure.
While the theoretical molecular weight is known, specific experimental mass spectrometry data, including the relative abundances of fragment ions for this compound, are not available in the public chemical literature.
Electronic Spectroscopy for Investigating Electronic Transitions
Electronic spectroscopy investigates the transitions of electrons between different energy levels in atoms and molecules. This provides insights into the electronic structure of the compound.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the kinetic energies of photoelectrons emitted from a molecule upon irradiation with ultraviolet photons. This method provides information about the energies of the molecular orbitals. For this compound, UPS could be used to probe the energies of the valence molecular orbitals, including those associated with the aromatic pi system, the nitro group, and the lone pairs of the iodine atom.
There are no published studies or publicly available data on the ultraviolet photoelectron spectrum of this compound.
He(I) Photoelectron Spectroscopy
While specific He(I) photoelectron spectroscopy data for this compound is not extensively documented in publicly available literature, studies on related halonitrobenzenes, such as chloro-, bromo-, and iodonitrobenzenes, offer valuable insights into the electronic structure. researchgate.net The electronic structures of these compounds have been investigated using UV photoelectron spectroscopy, which provides information about the ionization energies of molecular orbitals. researchgate.net
For this compound, the photoelectron spectrum is expected to show a series of bands corresponding to the ionization of electrons from the π-system of the benzene ring, the lone pairs of the oxygen atoms in the nitro group, the lone pairs of the iodine atom, and the σ-framework of the molecule. The presence of both electron-donating methyl groups and the electron-withdrawing nitro group, in addition to the heavy iodine atom, would lead to a complex but interpretable spectrum. The highest occupied molecular orbitals (HOMOs) are likely to be associated with the benzene ring π-orbitals and the iodine lone pairs, while the nitro group orbitals will be at higher binding energy.
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound by probing its molecular vibrations. ksu.edu.sacardiff.ac.uk While IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy is based on the inelastic scattering of light, which is dependent on the change in the polarizability of the molecule. ksu.edu.sa These two techniques are complementary and provide a comprehensive vibrational fingerprint of the molecule. ksu.edu.sacardiff.ac.uk
Detailed vibrational analyses have been performed on isomeric iodonitrobenzenes, providing a basis for assigning the vibrational modes of this compound. researchgate.net The characteristic vibrational frequencies for the nitro (NO2) group are particularly prominent. The asymmetric and symmetric stretching vibrations of the NO2 group are expected to appear as strong bands in the IR spectrum. researchgate.net In related iodonitrobenzene isomers, the NO2 asymmetric stretching mode is observed in the range of 1515-1530 cm⁻¹, while the symmetric stretching mode appears around 1340-1350 cm⁻¹. researchgate.net
Other important vibrational modes include the in-plane bending and wagging of the NO2 group, which are expected at lower frequencies. researchgate.net The C-H stretching vibrations of the methyl groups and the aromatic ring are typically observed in the 3100-2900 cm⁻¹ region. The C-I stretching vibration is expected to be found in the far-infrared region, typically at a low wavenumber due to the heavy mass of the iodine atom.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| C-H Aromatic Stretching | 3100 - 3000 | Weak to Medium |
| C-H Methyl Stretching | 3000 - 2850 | Medium |
| NO₂ Asymmetric Stretching | 1560 - 1515 | Strong |
| NO₂ Symmetric Stretching | 1370 - 1330 | Strong |
| C-C Aromatic Stretching | 1600 - 1450 | Medium to Strong |
| NO₂ In-plane Bending | 870 - 830 | Medium |
| NO₂ Wagging | 730 - 590 | Medium |
Solid-State Structural Analysis
The solid-state structure of this compound, as would be determined by single-crystal X-ray diffraction, is dictated by the interplay of various intermolecular forces and steric effects.
Single-Crystal X-ray Diffraction Studies of Related Nitrobenzene (B124822) Derivatives
The crystal packing of nitrobenzene derivatives is often governed by a combination of weak intermolecular interactions. rsc.orgresearchgate.net The presence of the nitro group facilitates the formation of C-H···O hydrogen bonds, where the oxygen atoms of the nitro group act as hydrogen bond acceptors. researchgate.net These interactions, along with π-π stacking of the aromatic rings, are frequently the primary forces directing the assembly of molecules in the crystal lattice. rsc.orgresearchgate.net The insertion of nitro groups into a benzene molecule generally leads to the formation of these stronger C-H···O interactions and stacking motifs. researchgate.net
In the case of this compound, the iodine atom introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen atom of a nitro group in an adjacent molecule. This type of interaction can significantly influence the crystal packing. Furthermore, dispersion forces are expected to play a substantial role, particularly in the stabilization of slipped-parallel orientations of the aromatic rings. nih.gov
A key conformational feature of nitrobenzene derivatives is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. researchgate.net While often depicted as planar, the nitro group can be twisted out of the plane of the aromatic ring due to steric hindrance from adjacent substituents or as a result of intermolecular interactions within the crystal. mdpi.com For para-substituted nitrobenzenes, the mean twist angle of the nitro group is approximately 7.3 degrees, largely attributed to intermolecular forces in the crystal. mdpi.com In some cases, this twist can be much more significant. For instance, in N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, the plane of the carbonyl group is twisted almost perpendicularly to the phenyl ring. mdpi.com
For this compound, the presence of a methyl group ortho to the nitro group would likely induce a steric clash, forcing the nitro group to twist out of the plane of the benzene ring to relieve this strain. The precise dihedral angle would be a balance between these intramolecular steric repulsions and the optimization of intermolecular interactions in the crystal lattice.
Table 2: Typical Dihedral Angles in Substituted Nitrobenzene Derivatives
| Compound/Derivative Type | Dihedral Angle (Nitro Group vs. Phenyl Ring) | Reference |
|---|---|---|
| para-Substituted Nitrobenzenes (mean) | ~7.3° | mdpi.com |
| Nitrobenzene (planar) | 0° | researchgate.net |
Computational and Theoretical Investigations of 1 Iodo 2,4 Dimethyl 5 Nitrobenzene
Quantum Chemical Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and stability of molecules. By optimizing the molecular geometry, DFT calculations can determine the most stable arrangement of atoms, corresponding to the minimum energy state. For aromatic compounds, these calculations provide precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
In a study on the related compound 2,4-dimethyl-1-nitrobenzene, DFT calculations using the B3LYP functional were employed to optimize the molecular geometry. researchgate.net This method is widely recognized for its accuracy in predicting the structures of organic molecules. mdpi.com The optimized structure from such a calculation would confirm the planarity of the benzene (B151609) ring and describe the spatial orientation of the nitro and methyl substituents. The stability of the molecule is confirmed when the optimized geometry corresponds to a true minimum on the potential energy surface, which is verified by ensuring there are no imaginary frequencies in the vibrational analysis. For 1-Iodo-2,4-dimethyl-5-nitrobenzene, a similar DFT approach would be used to obtain its specific geometric parameters.
Table 1: Predicted Geometric Parameters for Aromatic Nitro Compounds from DFT Calculations Note: This table presents typical data obtained from DFT calculations for substituted nitrobenzene (B124822) compounds as a reference for the type of information generated.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-C (ring) | Carbon-carbon bond length within the benzene ring | 1.37 - 1.40 Å |
| C-N | Bond length between the ring carbon and the nitro group nitrogen | ~1.48 Å |
| N-O | Bond length within the nitro group | 1.21 - 1.23 Å |
| C-I | Bond length between the ring carbon and the iodine atom | ~2.10 Å |
| C-C-C | Angle within the benzene ring | ~120° |
| O-N-O | Angle within the nitro group | ~125° |
| C-C-N-O | Dihedral angle describing the twist of the nitro group relative to the ring | Variable, depends on steric hindrance |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, DFT calculations can predict the energies of these orbitals and map their electron density distributions, highlighting the regions of the molecule most likely to participate in chemical reactions.
Table 2: Frontier Molecular Orbital (FMO) Data Note: This table illustrates the type of data generated from FMO analysis. Values are representative for substituted nitrobenzenes.
| Parameter | Description | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | 3.0 to 4.5 eV |
The electronic properties of this compound are a direct result of the combined influence of its substituents on the benzene ring. The nitro group (NO₂) is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and lowers the energy levels of the frontier orbitals. researchgate.net In contrast, the iodine atom is a weak electron-donating group through resonance (donating its lone pair electrons) but is electron-withdrawing through induction. researchgate.net The two methyl groups (CH₃) are weak electron-donating groups.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. While the benzene ring itself is rigid, the substituents—particularly the nitro group—can rotate around their bonds to the ring.
An MD simulation would model the molecule's behavior in a simulated environment (e.g., in a solvent or in a crystal lattice) by calculating the forces between atoms and solving the equations of motion. This would allow researchers to observe the rotational dynamics of the nitro and methyl groups and identify the most stable or frequently adopted conformations. Such analysis is crucial for understanding how the molecule's shape might change in different environments, which can influence its interactions with other molecules.
Thermochemical Investigations via Computational Approaches
Computational chemistry also offers methods to predict the thermochemical properties of molecules, which are essential for understanding their energetic stability and potential for energy release.
Energetic parameters, such as the enthalpy of formation (ΔHf), can be determined computationally. scispace.com The enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation is often indicative of a high energy content.
Computational methods, such as isodesmic reactions, are often used to calculate ΔHf with high accuracy. This approach involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculation. By calculating the energies of all species in the isodesmic reaction using a high level of theory (like DFT), the enthalpy of formation of the target molecule, this compound, can be accurately predicted. scispace.com This value is critical for assessing its potential as an energetic material.
Computational Determination of Energetic Parameters
Enthalpy of Formation Calculations (Gas-Phase and Liquid-Phase)
High-level ab initio methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods, are powerful tools for calculating gas-phase enthalpies of formation. researchgate.net These methods involve a series of well-defined calculations that approximate the electronic energy of a molecule to a high level of theory and with a large basis set. The gas-phase enthalpy of formation is then typically derived using atomization or isodesmic reaction schemes. researchgate.net
In an atomization scheme, the enthalpy of formation is calculated by subtracting the sum of the computed enthalpies of the constituent atoms from the computed enthalpy of the molecule. However, this method can be prone to errors. Isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, generally provide more reliable results by benefiting from error cancellation. researchgate.net For instance, a hypothetical isodesmic reaction for this compound might involve simpler, well-characterized molecules like nitrobenzene, iodobenzene (B50100), and xylene.
For the liquid phase, the enthalpy of formation is typically derived from the gas-phase value by subtracting the enthalpy of vaporization (ΔvapH°).
While specific values for this compound are not published, the following table provides theoretically calculated and experimental enthalpies of formation for related compounds to offer a comparative context. These values are often determined through a combination of experimental techniques like combustion calorimetry and computational methods. researchgate.netnih.gov
| Compound | Phase | ΔfH° (kJ/mol) | Method |
|---|---|---|---|
| Nitrobenzene | Gas | 61.4 ± 1.4 | Active Thermochemical Tables (ATcT) acs.org |
| Nitrobenzene | Liquid | 12.5 | Experimental nist.gov |
| 2,4-Dimethyl-1-nitrobenzene | Gas | -20.9 ± 3.0 | Computational chemeo.com |
| Nitromethane | Gas | -74.7 ± 0.5 | Active Thermochemical Tables (ATcT) smf.mx |
Vaporization and Sublimation Enthalpy Assessments
The enthalpies of vaporization (ΔvapH°) and sublimation (ΔsubH°) are crucial thermodynamic parameters that describe the energy required for a substance to transition from the liquid to the gas phase and from the solid to the gas phase, respectively. For this compound, which is likely a solid at standard conditions, the enthalpy of sublimation would be of particular interest.
Direct experimental measurement of these properties can be challenging. However, computational methods can be employed to estimate these values. One common approach involves the use of empirical models or quantitative structure-property relationship (QSPR) studies. These models correlate the enthalpy of vaporization or sublimation with various molecular descriptors, such as molecular weight, boiling point, and topological indices.
A more rigorous computational approach involves calculating the intermolecular interaction energies in the condensed phase (liquid or crystal) and combining this with the gas-phase enthalpy. For crystalline solids, this requires knowledge of the crystal structure, which can be predicted using crystal structure prediction (CSP) methods. The lattice energy, which is the energy required to separate the molecules in a crystal to an infinite distance, is a key component of the sublimation enthalpy.
Although specific values for this compound are not available in the literature, data for related compounds can provide an indication of the expected magnitude of these enthalpies.
| Compound | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | Enthalpy of Sublimation (ΔsubH°) (kJ/mol) |
|---|---|---|
| Nitrobenzene | 51.6 ± 0.4 | - |
| 2,4-Dimethyl-1-nitrobenzene | 51.1 ± 0.5 | - |
| Iodobenzene | 51.9 ± 0.2 | - |
Prediction of Spectroscopic Parameters
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. Theoretical calculations can provide valuable insights into its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: Density Functional Theory (DFT) methods, such as B3LYP, are widely used to predict vibrational frequencies. researchgate.net The calculations typically involve geometry optimization to find the minimum energy structure, followed by the computation of the harmonic vibrational frequencies. To improve agreement with experimental data, the calculated frequencies are often scaled using empirical scaling factors. elte.hu These calculations can help in the assignment of complex experimental spectra by providing information on the nature of the vibrational modes.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. acs.org These calculations can help to understand the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic nitro compounds.
NMR Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H, ¹³C) and coupling constants is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters. researchgate.net These theoretical predictions can be instrumental in confirming the structure of a synthesized compound.
While specific predicted spectroscopic data for this compound is not available, the following table presents an example of the type of data that can be obtained from computational studies on a related molecule, nitrobenzene.
| Spectroscopic Parameter | Computational Method | Predicted Value for Nitrobenzene |
|---|---|---|
| Vertical Excitation Energy (S₀ → S₁) | MS-CASPT2 | ~3.5 eV acs.org |
| C-N Bond Length | MP2/6-311G++(d,p) | 1.489 Å researchgate.net |
| O-N-O Bond Angle | MP2/6-311G++(d,p) | 123.6° researchgate.net |
Applications in Advanced Chemical Synthesis and Materials Science Research
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on 1-Iodo-2,4-dimethyl-5-nitrobenzene makes it a key starting material for multi-step organic syntheses. The iodine atom is an excellent leaving group for cross-coupling reactions, while the nitro group can be readily converted into other functionalities, such as an amino group, which is a cornerstone of many biologically active molecules.
While direct application of this compound in current pharmaceuticals is not widely documented, its structural motifs are common in medicinal chemistry. Related iodonitrobenzene compounds serve as crucial intermediates in the synthesis of pharmacologically active molecules. For instance, 1-Iodo-4-nitrobenzene (B147127) is utilized in the formulation of novel arylisoquinolones that exhibit anti-inflammatory properties and is considered a key raw material in the broader pharmaceutical field. chemicalbook.comchemicalbook.com Similarly, 1-Iodo-2-nitrobenzene (B31338) has been employed in the synthesis of 1-(2-Nitrophenyl)-1H-indole, a scaffold found in various therapeutic agents. sigmaaldrich.com
The reduction of the nitro group to an aniline (B41778) is a fundamental transformation in the synthesis of many APIs. scihorizon.com This conversion, often achieved with high chemoselectivity using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄), transforms the electron-withdrawing nitroarene into a versatile amino group, which can then be further functionalized to build the complex structures required for drug efficacy. scihorizon.com The presence of the iodo-substituent on the ring allows for subsequent carbon-carbon or carbon-heteroatom bond formation, enabling the construction of diverse molecular libraries for drug discovery.
Nitroaromatic compounds have historically been foundational in the development of synthetic dyes. chemicalbook.com The nitro group acts as a chromophore, a part of a molecule responsible for its color, and can be chemically modified to tune the coloristic properties of the final dye molecule. Although specific examples for this compound are not prominent in the literature, related compounds like 1-Iodo-4-nitrobenzene are recognized as intermediates in the dyestuff industry. chemicalbook.com The transformation of the nitro group into an amino group, followed by diazotization and coupling reactions, is a classic pathway to produce a vast array of azo dyes. The substitution pattern of this compound offers possibilities for creating dyes with specific steric and electronic properties, potentially influencing their color, fastness, and solubility.
A significant application of iodinated nitroaromatics is in the synthesis of polychlorinated biphenyls (PCBs) and their derivatives. These compounds are important for toxicological studies and as analytical standards. nih.govresearchgate.net The synthesis of unsymmetrical PCBs, particularly those with multiple chlorine atoms in sterically hindered positions, often employs coupling reactions where a nitro-iodobenzene derivative is a key reactant. nih.govnih.gov
The nitro group is advantageous in these syntheses as it activates the iodobenzene (B50100) for coupling reactions and simplifies the purification of the desired biphenyl (B1667301) product. nih.gov Following the coupling reaction, the nitro group can be converted into other functional groups, such as chloro, hydroxyl, or sulfonyl groups, to produce a variety of PCB metabolites for further study. nih.gov For example, 2,4-dichloro-1-iodo-6-nitrobenzene, a compound with a similar functional group arrangement, has been synthesized specifically as a precursor for creating chiral PCB derivatives through methods like the Suzuki coupling reaction. nih.govresearchgate.net
| Coupling Reaction | Description | Relevance to this compound |
| Ullmann Coupling | A reaction that couples two aryl halides, typically in the presence of copper at elevated temperatures, to form a biaryl. Modified, milder conditions have been developed. nih.govresearchgate.net | The iodo-substituent makes the compound a suitable substrate for synthesizing symmetrical and unsymmetrical biaryls, which are precursors to PCBs. nih.govresearchgate.net |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is known for its high yields and tolerance of various functional groups. nih.gov | Provides a highly efficient and selective method for creating biaryl linkages, making it ideal for synthesizing complex PCB derivatives from precursors like this compound. nih.govresearchgate.net |
Role in Catalyst Development and Ligand Synthesis
The development of new catalysts and ligands is essential for advancing chemical synthesis. While this compound is more often a substrate in catalytic reactions than a component of the catalyst itself, its functional groups make it a potential starting point for ligand synthesis. researchgate.net The reduction of the nitro group to an amine provides a coordinating nitrogen atom, a common feature in ligands for transition metal catalysts.
Furthermore, the iodine atom can be substituted via cross-coupling reactions to introduce phosphine, pyridine, or other coordinating moieties, leading to the formation of bidentate or polydentate ligands. The specific steric and electronic environment created by the dimethyl substitution pattern could influence the properties of a resulting catalyst, such as its activity, selectivity, and stability. The synthesis of various 1,3,5-triazine-2,4-diamine (B193344) derivatives as enzyme inhibitors highlights the importance of substituted aromatic scaffolds in creating molecules that can bind effectively to protein targets, a principle that also applies to the design of ligands for metal catalysts. nih.gov
Potential in Advanced Materials Research
The unique combination of a heavy iodine atom, a polar nitro group, and methyl groups on a benzene (B151609) ring gives this compound properties that are of interest in materials science. Structurally related compounds, such as 1-iodo-4,5-dimethyl-2-nitrobenzene, are supplied in grades suitable for research in semiconductors and electronics, suggesting a potential role for this class of compounds in organic electronic materials. americanelements.com
The solid-state arrangement of molecules can significantly impact a material's properties. Crystallographic studies of similar compounds, like 2,4-dichloro-1-iodo-6-nitrobenzene, reveal specific intermolecular interactions, such as I⋯O close contacts, which influence the crystal packing. nih.govresearchgate.net Such interactions in the solid state of this compound could lead to materials with interesting optical or electronic properties. The molecule can also serve as a building block for larger, more complex organic materials where its specific substitution pattern can be used to fine-tune the bulk properties of the material for specific applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-iodo-2,4-dimethyl-5-nitrobenzene, and how does reaction regioselectivity influence product distribution?
- Methodological Answer : The compound is synthesized via nitration of 1-iodo-2,4-dimethylbenzene. Nitration occurs preferentially at the C-5 position due to steric and electronic effects from the methyl and iodo substituents. Competing pathways include nitrodeiodination (yielding 2,4-dimethyl-1-nitrobenzene) and nitrodeprotonation (yielding this compound). Product ratios are influenced by reaction conditions (e.g., nitrating agent strength, temperature). For example, a study reported ~70% yield for the 5-nitro derivative, with minor products (e.g., 3-nitro isomer) arising from secondary reactions .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure, leveraging high-resolution data to resolve heavy atoms like iodine .
- Spectroscopy :
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.3 ppm for CH₃), with aromatic protons deshielded by nitro and iodo groups.
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 277 (C₈H₈INO₂⁺) with fragmentation patterns confirming substituent positions .
Q. What factors govern the regioselectivity of nitration in halogenated aromatic systems?
- Methodological Answer : Regioselectivity is determined by:
- Electron-withdrawing effects : The nitro group directs incoming electrophiles to meta positions, while iodine (weakly deactivating) allows competition between ortho/para nitration.
- Steric hindrance : Methyl groups at C-2 and C-4 disfavor nitration at adjacent positions, favoring C-5 .
Advanced Research Questions
Q. How should researchers address contradictory product ratios in nitration reactions of 1-iodo-2,4-dimethylbenzene?
- Methodological Answer :
- Statistical validation : Perform triplicate experiments to calculate mean yields and standard deviations (e.g., Table 2 in reports a 5-nitro isomer yield of 70 ± 5%).
- Kinetic vs. thermodynamic control : Use variable-temperature studies to distinguish intermediate vs. equilibrium products.
- Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) to track proton vs. iodine displacement pathways .
Q. What computational tools are recommended for modeling the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for iodine. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Crystallographic software : SHELXD for phase problem resolution in X-ray studies, validated via ORTEP-3 for thermal ellipsoid visualization .
Q. How can researchers optimize reaction conditions to minimize byproducts like 1,5-diiodo-2,4-dimethylbenzene?
- Methodological Answer :
- Stoichiometric control : Limit iodine scavengers (e.g., AgNO₃) to prevent diiodination.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group solubility, reducing side reactions.
- Catalytic additives : Use Lewis acids (e.g., FeCl₃) to accelerate nitration at C-5, suppressing competing pathways .
Q. What advanced spectroscopic techniques resolve ambiguities in nitro-group positioning?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between nitro and methyl groups.
- X-ray Photoelectron Spectroscopy (XPS) : Confirm iodine oxidation state (binding energy ~620 eV for C-I) and nitro-group nitrogen (~400 eV) .
Guidance for Experimental Design
- FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unexplored substituent effects), and Relevant (e.g., applications in aryl halide chemistry) .
- Contradiction Analysis : Cross-validate data via multiple techniques (e.g., crystallography + NMR) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
